molecular formula C14H13N3O2S B2565718 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 2034376-45-7

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2565718
CAS No.: 2034376-45-7
M. Wt: 287.34
InChI Key: DFMOOAJPFLHARV-UHFFFAOYSA-N
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Description

“N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide” is a novel compound that belongs to the class of carboxamides. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .

Scientific Research Applications

Antimicrobial Activity

A study by Hamed et al. (2020) synthesized various heteroaryl pyrazole derivatives, closely related to the compound , and tested their biological activity. These derivatives, after being reacted with chitosan to form Schiff bases, showed antimicrobial activity against gram-negative and gram-positive bacteria, as well as fungi. However, the antimicrobial activity varied depending on the type of Schiff base moiety. This suggests potential applications in developing antimicrobial agents (Hamed et al., 2020).

Synthesis of Fused Heterocycles

Research by Ergun et al. (2014) involved synthesizing a range of compounds starting from acid derivatives, which included the synthesis of furan-fused heterocycles. This research provides insight into the synthetic methods that could be applicable for creating derivatives of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide and their potential applications in various chemical domains (Ergun et al., 2014).

Crystal Packing and Aromaticity

The study by Rahmani et al. (2016) explored the supramolecular effects of aromaticity on crystal packing in compounds containing furan and thiophene rings. This research could provide valuable information on how modifications in the compound might affect its crystal structure and properties, which is crucial in the development of materials and pharmaceuticals (Rahmani et al., 2016).

Antiviral Activity

Yu Yongshi et al. (2017) reported the synthesis and biological characterization of furan-carboxamide derivatives as potent inhibitors of the influenza A H5N1 virus. This indicates the potential of similar compounds, like this compound, in antiviral applications (Yu Yongshi et al., 2017).

Application in Solar Cells

Research by Se Hun Kim et al. (2011) on phenothiazine derivatives with various conjugated linkers, including furan, suggests potential applications in dye-sensitized solar cells. The study found that a derivative with furan as a conjugated linker showed improved solar energy-to-electricity conversion efficiency. This opens up possibilities for the use of similar furan-containing compounds in renewable energy technologies (Se Hun Kim et al., 2011).

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mechanism of Action

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-14(12-2-6-20-10-12)15-3-4-17-8-13(7-16-17)11-1-5-19-9-11/h1-2,5-10H,3-4H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMOOAJPFLHARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CN(N=C2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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